molecular formula C7H12O B2617166 2-Methylhexa-4,5-dien-2-ol CAS No. 61201-28-3

2-Methylhexa-4,5-dien-2-ol

Cat. No.: B2617166
CAS No.: 61201-28-3
M. Wt: 112.172
InChI Key: SRPLOFIGCMPQBM-UHFFFAOYSA-N
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Description

2-Methylhexa-4,5-dien-2-ol is a chemical compound with various applications in medical, environmental, and industrial research. It is characterized by its unique structure, which includes a methyl group and a dienol moiety, making it a versatile compound in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylhexa-4,5-dien-2-ol typically involves the dehydration of alcohols and dehydrohalogenation of organohalides . These methods are commonly used to prepare conjugated dienes, which are essential intermediates in the synthesis of various organic compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale dehydration and dehydrohalogenation processes, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methylhexa-4,5-dien-2-ol undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a carbonyl group.

    Reduction: This reaction can reduce the double bonds to single bonds.

    Substitution: This reaction can replace the hydroxyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alkanes.

Scientific Research Applications

2-Methylhexa-4,5-dien-2-ol has numerous applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its unique chemical properties.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methylhexa-4,5-dien-2-ol involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, participate in redox reactions, and form complexes with metal ions. These interactions are crucial for its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

    1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber.

    Isoprene: Another conjugated diene used in the synthesis of natural rubber.

    Cyclohexa-1,4-diene: A compound used in transition-metal-free ionic transfer processes.

Uniqueness

2-Methylhexa-4,5-dien-2-ol is unique due to its specific structure, which includes both a methyl group and a dienol moiety. This structure imparts distinct chemical reactivity and versatility, making it valuable in various research and industrial applications.

Properties

InChI

InChI=1S/C7H12O/c1-4-5-6-7(2,3)8/h5,8H,1,6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPLOFIGCMPQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC=C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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